
1-Propanaminium, N,N,N-tripropyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-tripropyl-, acetate is a quaternary ammonium compound. It is known for its use in various chemical processes, particularly as a phase-transfer catalyst. This compound is characterized by its ability to facilitate the transfer of ions between different phases, which is crucial in many organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Propanaminium, N,N,N-tripropyl-, acetate can be synthesized through the reaction of tripropylamine with propyl bromide, followed by the addition of acetic acid. The reaction typically occurs under mild conditions, with the use of solvents like ethanol or methanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-tripropyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted ammonium compounds.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-tripropyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: This compound can be used in the preparation of biological samples for analysis.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N,N,N-tripropyl-, acetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the rate of reactions that involve ionic species. The molecular targets include the ionic reactants, and the pathways involve the formation of intermediate complexes that enhance the reactivity of the ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrapropylammonium bromide
- Tetrapropylammonium hydroxide
- Tripropylamine
Uniqueness
1-Propanaminium, N,N,N-tripropyl-, acetate is unique due to its specific structure, which allows it to act as an effective phase-transfer catalyst. Compared to similar compounds, it offers better solubility in organic solvents and higher reactivity in certain reactions.
Propriétés
Numéro CAS |
69576-93-8 |
|---|---|
Formule moléculaire |
C14H31NO2 |
Poids moléculaire |
245.40 g/mol |
Nom IUPAC |
tetrapropylazanium;acetate |
InChI |
InChI=1S/C12H28N.C2H4O2/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2(3)4/h5-12H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
PXJUBOLFJDSAQQ-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](CCC)(CCC)CCC.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


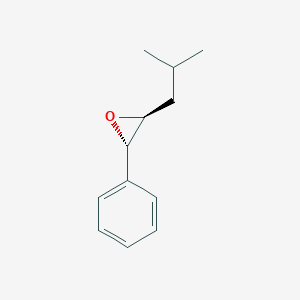
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

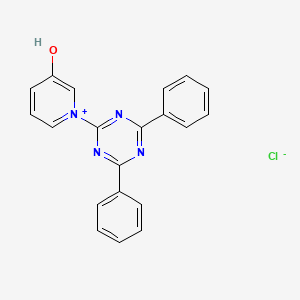
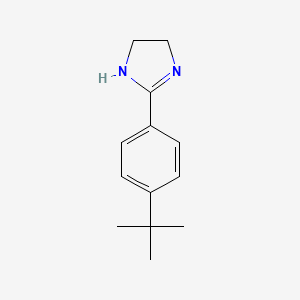
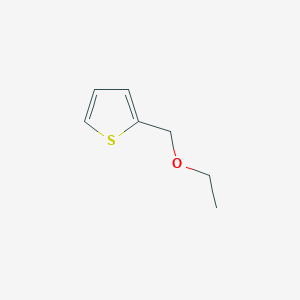
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
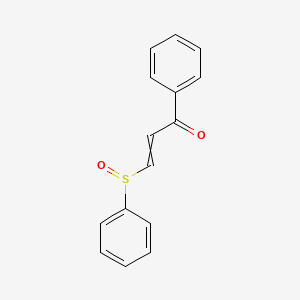
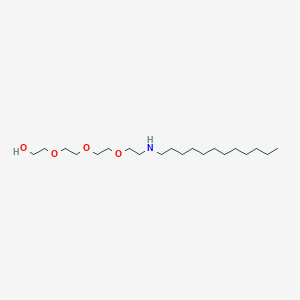
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

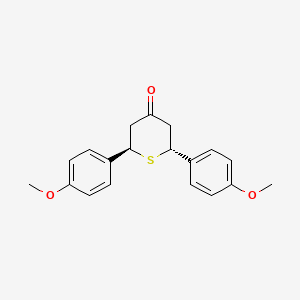

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
